6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid
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Overview
Description
6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid, also known as 6-TMP-6-OH, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a derivative of the organic compound hexanoic acid that has been modified with three methoxy groups. 6-TMP-6-OH has a number of interesting properties, such as its ability to act as a chelating agent, that make it a valuable tool for scientists in a variety of fields.
Scientific Research Applications
Reactivity and Stability Studies
- Research has shown the stability and reactivity of compounds similar to 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid. For example, studies on tris- and bis(2,4,6-trimethoxyphenyl)carbenium salts have demonstrated unusual stabilities and reactivities, providing insights into the chemical properties of such compounds (Wada et al., 1997).
Crystal Structure Analysis
- Crystal structures of related compounds, like 6-(4-chlorophenylamino)6-oxohexanoic acid, have been determined, revealing hydrogen-bond networks. These findings can be crucial for understanding the molecular structure and potential applications of 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid (Feeder & Jones, 1994).
Oxidation Studies
- Investigations into the oxidation of similar compounds have been conducted. For instance, the oxidation of 2-methylcyclohexanone and cyclohexanone by dioxygen in the presence of certain catalysts yields products like 6-oxoheptanoic acid. This research is pertinent to understanding the oxidation behavior of 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid (Atlamsani, Brégeault, & Ziyad, 1993).
Interconversion Studies
- Studies on the synthesis and interconversion of similar acids, such as 6-aroyl-4-oxohexanoic acids, offer insights into the chemical transformations and potential applications of 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid in various fields (Short & Rockwood, 1969).
Mass Spectrometric Characterization
- Mass spectrometric characterization of small oxocarboxylic acids, including those structurally related to 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid, has been carried out. These studies are fundamental for understanding the physical and chemical properties of such compounds (Kanawati et al., 2007).
Enzymatic Production Studies
- Enzymatic methods have been developed for producing related compounds, such as 6-oxohexanoic acid, from 6-aminohexanoic acid. These methods can provide environmentally friendly and efficient ways to synthesize compounds like 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid (Yamada et al., 2017).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
For instance, TMP compounds can inhibit tubulin, a protein that forms microtubules, which are essential for cell division .
Biochemical Pathways
Tmp-bearing compounds have been associated with various biochemical pathways due to their diverse bioactivity effects .
Result of Action
Tmp-bearing compounds have shown notable anti-cancer effects, promising anti-fungal and anti-bacterial properties, and potential against various viruses .
properties
IUPAC Name |
6-oxo-6-(2,3,4-trimethoxyphenyl)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-19-12-9-8-10(14(20-2)15(12)21-3)11(16)6-4-5-7-13(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWAWFSNSOMPDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)CCCCC(=O)O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645486 |
Source
|
Record name | 6-Oxo-6-(2,3,4-trimethoxyphenyl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid | |
CAS RN |
917591-97-0 |
Source
|
Record name | 6-Oxo-6-(2,3,4-trimethoxyphenyl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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